Product packaging for Gadolinium(Cat. No.:CAS No. 7440-54-2)

Gadolinium

Cat. No.: B1216402
CAS No.: 7440-54-2
M. Wt: 157.2 g/mol
InChI Key: UIWYJDYFSGRHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gadolinium (Gd, Atomic Number 64) is a silvery-white, ductile rare-earth metal prized in research for its exceptional paramagnetic properties and high neutron absorption cross-section . With seven unpaired electrons, it possesses a large magnetic moment, making it the most paramagnetic element at body temperature . This strong paramagnetism is the foundation of its primary application in biomedical research, where chelated this compound complexes are used as contrast agents for Magnetic Resonance Imaging (MRI) . In MRI, this compound-based compounds shorten the T1 relaxation time of nearby water protons, leading to a marked increase in signal intensity on T1-weighted images and significantly improving the sensitivity and specificity of diagnostic image contrast . Beyond medical imaging, this compound is critical in nuclear technology research due to its high thermal-neutron capture cross-section, particularly of the 157 Gd isotope, making it invaluable for applications in neutron shielding, control rods, and neutron capture therapy (GdNCT) . In materials science, this compound is used in the development of high-performance magnets, magnetocaloric refrigeration systems, and as a dopant in phosphors for lighting and display technologies . It is also utilized in the production of specialized alloys to improve workability and high-temperature oxidation resistance . While the free Gd 3+ ion is toxic to mammals, it is safely handled for research purposes when stably chelated with organic ligands like DTPA or DOTA . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Gd B1216402 Gadolinium CAS No. 7440-54-2

Properties

IUPAC Name

gadolinium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Gd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYJDYFSGRHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Gd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Gd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037234
Record name Gadolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Silvery white, malleable metal that tarnishes in moist air; [Reference #2], Liquid
Record name Gadolinium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1903
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Gadolinium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

3273 °C
Record name GADOLINIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in dilute acid
Record name GADOLINIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

7.90 g/cu cm, Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol
Record name GADOLINIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions), 5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated)
Record name GADOLINIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Silvery metal; hexagonal, Colorless or faintly yellowish metal; tarnishes in moist air

CAS No.

7440-54-2, 13572-97-9
Record name Gadolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadolinium hydride (GdH3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13572-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadolinium, elemental
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gadolinium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gadolinium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Gadolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GADOLINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU0V1LM3JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GADOLINIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gadolinium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

1312 °C. [Sax], 1313 °C
Record name Gadolinium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1903
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name GADOLINIUM, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7536
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Inorganic Chemistry and Coordination Phenomena of Gadolinium

Synthesis and Design of Gadolinium Complexes

The synthesis of this compound complexes primarily involves the chelation of the Gd(III) ion with organic ligands nih.govsciencepubco.com. These ligands are designed to effectively sequester the metal ion, forming stable complexes that minimize the release of free this compound in biological systems nih.govnih.gov. Polyaminocarboxylate ligands and their derivatives are commonly employed for this purpose sciencepubco.com. The synthesis typically involves reacting a this compound salt, such as GdCl₃ or Gd(NO₃)₃, with the chosen ligand in an aqueous solution, often at a controlled pH and temperature to facilitate complex formation acs.orgmdpi.com. Excess this compound can be removed by precipitation at a basic pH mdpi.com.

The design of this compound chelates is a strategic process aimed at optimizing properties such as relaxivity (the ability to enhance the relaxation rate of water protons), thermodynamic stability, and kinetic inertness d-nb.infomriquestions.comnih.gov. High relaxivity is desirable to reduce the required dose of the contrast agent, while high stability and inertness are essential for safety d-nb.infomriquestions.com. The ligand structure plays a critical role in dictating the complex's properties, including its distribution and behavior in a dynamic system d-nb.info.

Ligand Design Strategies for this compound Chelates

Ligand design for Gd(III) chelates focuses on creating molecules that can effectively coordinate with the metal ion, typically aiming for a high coordination number, and influencing the number of inner-sphere water molecules d-nb.infomdpi.com. The nature and arrangement of donor atoms within the ligand are key considerations nih.gov.

Macrocyclic Ligand Frameworks

Macrocyclic ligands are characterized by a cyclic structure that encapsulates the metal ion within a pre-organized cavity researchgate.net. This cage-like structure generally confers higher kinetic inertness and thermodynamic stability compared to linear ligands nih.govresearchgate.net. Common macrocyclic ligands used for this compound include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, as well as TETA (1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid) nih.govsb-peptide.comnih.govnih.gov. The macrocyclic effect contributes to the enhanced stability of these complexes researchgate.net. For instance, Gd-DOTA is known for its high stability nih.govnih.gov.

Linear Ligand Architectures

Linear ligands, such as DTPA (diethylenetriaminepentaacetic acid), have a chain-like structure that binds to the Gd(III) ion nih.govmrimaster.com. While still forming stable complexes, linear chelates generally exhibit lower kinetic stability compared to macrocyclic compounds and may have a greater potential for releasing this compound in the body nih.govresearchgate.net. DTPA is an octadentate ligand, coordinating through five carboxylate groups and three nitrogen atoms open.edu. Gadopentetic acid (Gd-DTPA) is an example of a this compound complex with a linear ligand mrimaster.comwikipedia.org.

Bifunctional Chelators for Bioconjugation

Bifunctional chelators are designed with two key features: a strong chelating moiety for the Gd(III) ion and a reactive functional group that allows the complex to be covalently linked to a biomolecule, such as a protein or peptide nih.govresearchgate.netacs.org. This strategy is employed to create targeted contrast agents or to increase the local concentration of this compound by attaching multiple chelates to a single biomolecule nih.govacs.org. Bifunctional chelators are often based on established ligands like DOTA or DTPA, modified with groups such as isothiocyanates, N-hydroxysuccinimide esters, or maleimides for conjugation to nucleophilic sites on biomacromolecules researchgate.net. This approach allows for the development of molecular imaging probes with enhanced relaxivity and specificity acs.org.

Coordination Number Determination and Hydration Shell Analysis in this compound Complexes

This compound(III) ions typically exhibit high coordination numbers, commonly ranging from 8 to 10 in aqueous solution nih.govuwaterloo.ca. In many clinically used this compound complexes with octadentate ligands, the Gd(III) ion is nine-coordinate, with the ligand occupying eight coordination sites and a single water molecule occupying the ninth site d-nb.infonih.govopen.edumriquestions.com. This inner-sphere water molecule is crucial for the complex's relaxivity, as its rapid exchange with bulk water allows for efficient transfer of the paramagnetic effect nih.govmriquestions.com.

The determination of the coordination number and the analysis of the hydration shell (the number of water molecules directly coordinated to the metal ion, denoted as q) are vital for understanding the relaxometric properties of this compound complexes d-nb.infomri-q.com. Various experimental techniques are used for this purpose, including luminescence measurements using Eu(III) or Tb(III) analogues, which flank Gd(III) in the periodic table and have similar radii mri-q.comresearchgate.netrsc.org. The difference in fluorescence decay constants in H₂O and D₂O can be related to the number of coordinated water molecules mri-q.comresearchgate.net. ¹⁷O NMR spectroscopy is another method used for the direct determination of the hydration number mdpi.comresearchgate.netrsc.org. Molecular modeling techniques, such as the "coordination scan," can also be used to predict coordination numbers and hydration states nih.govacs.org.

Complexation Kinetics and Thermodynamic Stability of this compound Chelates

The stability of this compound chelates is described by two key properties: thermodynamic stability and kinetic stability researchgate.netresearchgate.netrichardsemelka.comnih.gov. Thermodynamic stability refers to the equilibrium between the intact complex and the dissociated metal ion and ligand researchgate.netrichardsemelka.com. It is often quantified by the thermodynamic stability constant (log K or log β), where a higher value indicates a more stable complex mdpi.comresearchgate.net. Conditional stability constants, measured at physiological pH, provide a more relevant assessment of stability in biological environments researchgate.netrichardsemelka.com.

Kinetic stability, on the other hand, refers to the rate at which the complex dissociates or forms researchgate.netrichardsemelka.com. A high kinetic inertness means the complex dissociates slowly, even if the thermodynamic equilibrium favors dissociation researchgate.netrichardsemelka.com. This is particularly important for minimizing the release of toxic free Gd(III) ions in vivo mdpi.comresearchgate.net. Macrocyclic chelates generally exhibit higher kinetic stability than linear ones due to the rigidity of their structure, which hinders the dissociation process nih.govresearchgate.netresearchgate.net.

The kinetics of complex formation are also influenced by the ligand structure. Flexible linear ligands like DTPA can wrap around the Gd(III) ion quickly, leading to fast complex formation nih.gov. Water exchange rates between the inner coordination sphere and bulk water also play a role in both complex formation kinetics and relaxivity nih.govnih.govpsu.edu. The water exchange lifetime (τm) is a parameter used to describe how long an inner-sphere water molecule remains coordinated to the metal center d-nb.info.

Studies have investigated the stability of various this compound complexes, comparing macrocyclic and linear agents. For example, Gd-DOTA has been shown to be more stable than Gd-DTPA in serum stability studies and by measurement of stability constants nih.govnih.gov. Transmetallation, where Gd(III) is displaced from the ligand by endogenous metal ions like Zn²⁺ or Cu²⁺, is considered a main pathway for in vivo dissociation of this compound complexes, particularly for acyclic chelates d-nb.info. Dissociation rates are often measured under acidic conditions or through transmetallation experiments d-nb.info.

The stability of this compound chelates is influenced by factors such as the basicity of the ligand's donor atoms, the number of chelate rings formed, and the macrocyclic effect researchgate.net. Designing ligands that provide both high thermodynamic and kinetic stability is a primary goal in the development of safe and effective this compound-based contrast agents mriquestions.comnih.govresearchgate.netnih.gov.

Thermodynamic Stability Constants (log K)

Thermodynamic stability refers to the equilibrium constant of the complex formation reaction, commonly expressed as the stability constant (log K or log K_therm). A higher log K value indicates a greater affinity between the ligand and the Gd(III) ion, signifying a more stable complex in terms of equilibrium. d-nb.infonih.gov The thermodynamic stability constant reflects the Gibbs free energy change associated with the complexation. d-nb.info

Methods for determining thermodynamic stability constants include pH potentiometry, spectrophotometry, and proton relaxometry. nih.gov These techniques measure changes in pH, absorbance/emission intensity, or proton relaxivity as the complex forms. nih.gov

The conditional thermodynamic stability constant (log K_cond) is also a crucial parameter, particularly in biological contexts. nih.govnih.gov It accounts for the influence of factors such as pH and the presence of competing endogenous ions (e.g., Zn²⁺, Cu²⁺, Ca²⁺, Mg²⁺) and anions (e.g., phosphate (B84403), bicarbonate) on the complex stability under specific conditions, typically physiological pH (around 7.4). nih.govnih.gov While a high log K is important, the log K_cond provides a more realistic picture of complex stability in a given environment. nih.gov

Generally, macrocyclic ligands form more thermodynamically stable complexes with Gd(III) compared to linear ligands. For example, macrocyclic DOTA derivatives typically exhibit higher log K values than linear DTPA derivatives. nih.govresearchgate.net However, conditional stability constants at physiological pH can sometimes be lower for macrocyclic complexes due to the higher basicity of their ligands, leading to stronger competition with protons. nih.gov

Here is a table illustrating typical log K values for some common this compound complexes:

Compound NameLigand Typelog K (approximate)Source
[Gd(DTPA)(H₂O)]²⁻Linear22.4 acs.org
[Gd(DOTA)(H₂O)]⁻Macrocyclic25.2 - 25.8 researchgate.net
[Gd(LDTPA)]²⁻Linear21.99 acs.org
Gd-HP-DO3AMacrocyclic17.1 (log K_cond at pH 7.4) nih.gov
Gd-DTPA-BMA (Omniscan®)LinearLower than Gd-DTPA-bisamide complexes rsc.org

Note: Log K values can vary slightly depending on the experimental conditions (temperature, ionic strength).

Kinetic Inertness and Dissociation Pathways

Kinetic inertness refers to the rate at which a metal complex dissociates or undergoes ligand exchange. d-nb.infonih.gov Even if a complex is thermodynamically very stable (high log K), a low kinetic inertness (fast dissociation rate) can lead to the release of free Gd(III) ions. nih.govmdpi.com High kinetic inertness is crucial for applications where the complex resides in a biological system, ensuring minimal dissociation before elimination from the body. nih.govmdpi.com

The dissociation of this compound complexes can occur via several pathways:

Spontaneous Dissociation: Dissociation without the involvement of external agents. researchgate.net

Acid-Assisted Dissociation: Protonation of the ligand weakens the metal-ligand bonds, facilitating dissociation. This mechanism is more significant at lower pH values. researchgate.netmdpi.com

Base-Catalyzed Dissociation: Less common for Gd(III) complexes compared to acid-assisted pathways.

Metal-Assisted Dissociation (Transmetallation): Displacement of the Gd(III) ion by other endogenous metal ions, such as Zn²⁺, Cu²⁺, or Ca²⁺, which can form more stable complexes with the ligand under certain conditions. nih.govresearchgate.net

Ligand-Assisted Dissociation: Involvement of other ligands in the solution facilitating the removal of the chelating ligand. researchgate.net

The rate of dissociation is characterized by rate constants (k_obs) or the half-life (t₁/₂), which is the time required for half of the complex to dissociate. d-nb.infomdpi.com A longer half-life indicates higher kinetic inertness.

Macrocyclic this compound complexes are known for their significantly higher kinetic inertness compared to linear complexes. nih.govresearchgate.netmdpi.comudc.es The rigid structure of macrocyclic ligands provides a pre-organized cavity that encapsulates the Gd(III) ion more effectively, hindering its dissociation. researchgate.netudc.es For instance, macrocyclic DOTA derivatives exhibit dissociation rate constants that are orders of magnitude lower than those of open-chain DTPA derivatives. researchgate.net

Research findings highlight the importance of ligand design in influencing kinetic inertness. Introducing rigidity into the ligand structure, even in open-chain systems, can significantly improve kinetic stability. udc.es

Here's a comparison of the kinetic inertness for different types of complexes under specific conditions:

Complex TypeLigand TypeKinetic Inertness (Qualitative)Dissociation PathwaysSource
Macrocyclic GBCAsMacrocyclicHighPrimarily Acid-assisted researchgate.netmdpi.com
Linear GBCAsLinearLower than MacrocyclicAcid-assisted, Metal-assisted researchgate.netmdpi.com
[Gd(cddadpa)]⁻Rigid Open-chainUnprecedentedly high for open-chainSpontaneous, Proton-assisted, Metal-assisted udc.es

cddadpa: a rigid open-chain ligand containing a diaminocyclohexane unit. udc.es

Spectroscopic and Structural Characterization of this compound Compounds

Luminescence Measurements for Hydration Number Determination

The number of water molecules directly coordinated to the Gd(III) ion in the inner coordination sphere (hydration number, q) is a critical parameter, particularly for the relaxivity of MRI contrast agents. rsc.orgnih.govrsc.org Luminescence measurements provide an indirect yet powerful method for determining this value.

While Gd(III) itself is not significantly luminescent in solution due to efficient non-radiative decay pathways, its luminescence properties are sensitive to the presence of O-H oscillators from coordinated water molecules. By studying the luminescence of analogous complexes containing other luminescent lanthanides, such as Europium(III) (Eu³⁺) or Terbium(III) (Tb³⁺), which have similar coordination chemistry to Gd(III), the hydration number of the this compound complex can be estimated. nih.govrsc.orgresearchgate.net

The method relies on measuring the luminescence lifetime (τ) of the excited state of the Eu(III) or Tb(III) analogue in H₂O and comparing it to the lifetime in D₂O. nih.govresearchgate.net O-H vibrations are much more effective at quenching lanthanide luminescence than O-D vibrations. The difference in luminescence lifetimes in H₂O and D₂O can be correlated to the number of coordinated water molecules using empirical equations. nih.govresearchgate.net

For example, the hydration number (q) can be estimated using the following empirical equation for Eu(III) complexes: q ≈ A_Eu * (τ_H₂O⁻¹ - τ_D₂O⁻¹) nih.gov Where A_Eu is an empirical constant (typically around 1.05 for Eu³⁺), and τ_H₂O and τ_D₂O are the luminescence lifetimes in H₂O and D₂O, respectively. nih.gov Similar equations exist for Tb(III) analogues.

Luminescence measurements have been successfully used to determine hydration numbers in various this compound complexes and nanoparticles. rsc.orgnih.gov For instance, studies have shown that some novel Gd(III) complexes based on diethylenetriamine-N-oxide pentaacetic acid-bisamide can have hydration numbers of 3, leading to enhanced relaxivity. rsc.org

Advanced Structural Elucidation Techniques for this compound Materials

Determining the precise molecular structure and coordination environment of this compound compounds is crucial for understanding their properties and behavior. A range of advanced techniques are employed for this purpose:

X-ray Crystallography: This technique provides detailed three-dimensional structural information of crystalline this compound complexes, including bond lengths, bond angles, and coordination geometry. It is considered a definitive method for structure determination when suitable crystals can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While Gd(III) is paramagnetic and broadens NMR signals, making direct NMR of the complex challenging, NMR is invaluable for characterizing the organic ligands before complexation and for studying the interaction of the complex with its environment (e.g., water protons in relaxometry studies). nsf.gov Furthermore, NMR-based metabolomics can be enhanced by this compound-based agents. nsf.gov

Mass Spectrometry (MS): MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are used for identifying and quantifying this compound complexes and studying their fragmentation patterns. researchgate.net ESI-MS can provide information about the molecular weight and composition of the intact complex and its fragments, aiding in structural confirmation. ICP-MS is a highly sensitive technique for detecting and quantifying the total this compound content in a sample. researchgate.net

Pair Distribution Function (PDF) Analysis: This technique, derived from total X-ray, neutron, or electron scattering data, is particularly useful for studying the local and intermediate-range structure of materials, including coordination compounds, even in disordered or amorphous states where crystallography may not be applicable. acs.org PDF analysis can provide insights into bond distances and coordination numbers in non-crystalline or nanocrystalline this compound materials. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligands and their coordination to the Gd(III) ion, helping to identify functional groups involved in binding and assessing changes upon complexation.

These techniques, often used in combination, provide a comprehensive approach to the structural characterization of this compound compounds, from the atomic arrangement in crystals to the local environment in solution and disordered materials.

Computational and Theoretical Investigations of Gadolinium Systems

Molecular Modeling and Dynamics Simulations of Gadolinium Complexes

Molecular modeling and dynamics simulations are powerful tools for investigating the conformational properties, internal mobility, and interactions of this compound complexes in various environments, including aqueous solutions and biological systems like lipid membranes. Classical molecular dynamics simulations, when used with appropriate force fields, can provide detailed information about the time evolution of the three-dimensional structure and energetics of these systems with picosecond time resolution. epfl.chnih.gov This includes the positions of all atoms, including water molecules and ions. nih.gov

Studies employing molecular dynamics simulations have provided insights into the internal motion of bound water molecules in Gd(III) polyaminocarboxylate complexes, showing that this motion can decrease the proton rotational correlation time, which is relevant for their efficiency as MRI contrast agents. epfl.ch These simulations can also reveal symmetry changes over time in the coordination polyhedron of acyclic complexes and characterize the dynamics of water molecules in the outer hydration sphere. epfl.chnih.gov For instance, molecular dynamics simulations have been used to explore the interaction between the widely used contrast agent [Gd(DOTA)]⁻ and POPC lipid bilayers, providing insights into its partition coefficient and permeation barrier. uchicago.edu

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and materials, including this compound systems. nih.govmdpi.comaip.orgarxiv.orgrsc.org DFT calculations can be used to predict the probable metal complex structure and the number of water molecules coordinated to the this compound center. mdpi.compreprints.org Full geometry optimization of this compound complexes can be performed using DFT methods with various functionals and basis sets. mdpi.compreprints.orgacs.org

DFT has been applied to investigate the structural properties and stability of small this compound carboxylate complexes in different solvents. nih.gov These studies have shown that the size of the complex and the nature of the solvent can influence stability. nih.gov DFT calculations have also been used to study the atomic geometry and electronic structure of this compound endohedral complexes of C82 fullerenols, revealing that the presence of the endohedral this compound atom can increase the reactivity of the fullerenols. mdpi.com In the context of solid-state systems, DFT has been employed to explore the structural, electronic, and magnetic properties of bulk and film configurations of this compound, providing insights into its magnetocaloric effect. arxiv.orgarxiv.org DFT+U calculations have also been used to investigate the mechanism of water splitting on this compound-doped ceria. acs.org

Research findings from DFT studies on this compound complexes provide valuable data on bond lengths, angles, and electronic configurations. For example, DFT calculations on the Gd-KEMPPr(3,4-HP)₃·1H₂O complex revealed average Gd-O(ligand) bond distances of 2.41(9) Å and a Gd-O(water) bond length of 2.524 Å. These values show good agreement with previously reported experimental and computational data. mdpi.com

Molecular Mechanics (MM) Force Field Development for this compound Systems

Molecular Mechanics (MM) methods are computationally less demanding than quantum mechanics and are often used for larger systems or longer simulation times. However, applying MM methods to lanthanide complexes, including this compound, is challenging due to the high coordination numbers and the specific electronic structure of these ions, which require careful parametrization of force fields. rsc.orgresearchgate.net

The development of accurate force fields for this compound systems is crucial for reliable MM and MD simulations. Parameters for Gd³⁺ complexes have been developed for various modeling packages, allowing for the study of their coordination numbers and the prediction of hydration numbers. acs.org Force field parameters for Gd-ligand interactions can be determined by fitting empirical potentials to ab initio potential energy surfaces (PES). researchgate.netacs.orgacs.org This procedure involves calculating the energy and energy derivatives for various configurations of the metal ion within the ligand's coordination cage. researchgate.netacs.orgacs.org Studies have shown that including the electrostatic contribution in the force fields is necessary to correctly reproduce conformational energies. researchgate.netacs.org The quality of the derived parameters and their transferability to other Gd complexes are tested by performing MM calculations on a range of complexes. researchgate.netacs.org

The nonbonded and bonded parameters in force fields can be derived empirically to reproduce structural geometries obtained from experimental techniques like X-ray crystallography or NMR. nih.gov Optimized parameters have been shown to reproduce the geometrical data of experimental structures. researchgate.net

Prediction of Coordination Geometries and Electronic Structure

Computational methods are valuable for predicting the coordination geometries and electronic structure of this compound compounds. This compound typically exists as the trivalent ion, Gd³⁺, which has a [Xe]4f⁷ electronic configuration with seven unpaired electrons. mriquestions.com This electronic structure is responsible for its strong paramagnetic properties. mriquestions.com

The coordination geometry of Gd³⁺ in complexes is influenced by the nature of the ligands and can exhibit high coordination numbers, commonly 8 or 9. rsc.orgnih.gov Molecular mechanics methods with specifically developed force fields can be used to predict the coordination numbers of Gd(III) complexes. acs.org DFT calculations can also predict the probable metal complex structure, including its coordination geometry. mdpi.compreprints.org For example, molecular simulations of a Gd(III) complex with a hexadentate tripodal ligand revealed a minimum energy structure with a somewhat-distorted octahedral geometry, indicating potential for coordination of an extra water molecule. mdpi.compreprints.org

Theoretical studies, including DFT calculations, have been used to investigate the electronic structure of various this compound compounds, such as this compound oxide clusters and this compound sulfides. aip.orgunomaha.eduaimspress.com These studies provide insights into properties like binding energy, HOMO-LUMO gaps, and magnetic moments. aip.org For instance, DFT calculations on this compound sulfides have predicted metallic or semimetallic properties, consistent with experimental results. unomaha.eduaimspress.com The electronic structure of this compound metal has also been studied using band models within the local spin density functional approximation, including spin-orbit coupling and spin polarization, to describe properties like the spin magnetic moment and Fermi surface. scilit.com

Computational methods allow for the prediction of how doping with this compound can influence the electronic properties and band structure of materials, such as polymeric graphitic carbon nitride. rsc.org DFT calculations can illustrate possible bonding configurations of Gd ions and the corresponding bandgap modifications induced by doping. rsc.org

The electronic structure of the neutral Gd atom is [Xe] 4f⁷ 5d¹ 6s². In its ionized state, Gd³⁺, it typically loses the 6s and 5d electrons, leaving the stable half-filled 4f⁷ configuration intact. mriquestions.com This 4f⁷ configuration with seven unpaired electrons is the origin of the strong paramagnetism observed in Gd³⁺ compounds. mriquestions.com

Key Research Findings on Coordination Geometry and Electronic Structure:

SystemMethod(s) UsedKey Finding(s)Source(s)
Gd-KEMPPr(3,4-HP)₃ complexDFTPredicted somewhat-distorted octahedral geometry with potential for one coordinated water molecule. Gd-O(ligand) ~2.41 Å, Gd-O(water) ~2.524 Å. mdpi.compreprints.org
Small this compound carboxylate complexesDFT (B3LYP/LC-RECP) and PCMStructural properties and stability depend on complex size and solvent. Larger complexes and those in linear alkylbenzene showed greater stability. nih.gov
Gd endohedral complexes of C₈₂ fullerenolsDFTInvestigated atomic and electronic structure. Presence of Gd increases fullerenol reactivity. Gd³⁺@C₈₂³⁻ ionic model supported by electron transfer. mdpi.com
This compound oxide clusters (GdₓOy)Spin-polarized DFT (PW91 GGA, ECP)Determined lowest energy structures, binding energies, HOMO-LUMO gaps, and magnetic properties for varying size and composition. aip.org
This compound sulfides (GdS, Gd₃S₄)DFT (+U)Predicted metallic (Gd₃S₄) and semimetallic (GdS) electronic properties with occupied d-orbitals at the Fermi level. unomaha.eduaimspress.com
Bulk and film this compoundDFTExplored structural, electronic, and magnetic properties relevant to the magnetocaloric effect. arxiv.orgarxiv.org
This compound-doped ceria (GDC)DFT+UInvestigated mechanism of water splitting, including formation of Gd-H intermediates. acs.org
This compound-doped polymeric graphitic C₃N₄Spin-polarized DFT (Gaussian and plane-wave basis)Illustrated Gd ion binding configurations and resulting electronic bandgap modifications. rsc.org

Interactive Data Table: Selected Computational Findings on this compound Systems

Mechanisms of Action and Biological Interactions of Gadolinium Based Contrast Agents Gbcas

Relaxation Mechanisms in Magnetic Resonance Imaging (MRI)

The efficacy of GBCAs stems from their ability to alter the relaxation times of water protons in their vicinity, thereby increasing the signal intensity in MR images. nih.gov This process is governed by complex interactions at the molecular level.

Gadolinium is a rare-earth metal possessing seven unpaired electrons in its 4f subshell, the most of any element. mriquestions.com This electron configuration imparts strong paramagnetic properties, meaning it becomes temporarily magnetized when placed in an external magnetic field. mriquestions.comyoutube.com In MRI, the powerful magnetic moment of the Gd³⁺ ion does not produce a signal itself but indirectly enhances the image by influencing the relaxation of nearby hydrogen protons in water molecules. mriquestions.com

Specifically, GBCAs shorten the longitudinal relaxation time (T1) of water protons. nih.gov The rapidly fluctuating magnetic fields generated by the paramagnetic Gd³⁺ center create an efficient pathway for the protons to release energy to their surroundings and return to their lower energy state more quickly. wikipedia.org This accelerated T1 relaxation results in a brighter signal on T1-weighted images, improving the contrast between different tissues and highlighting abnormalities. mriquestions.comyoutube.com This phenomenon is known as paramagnetic relaxation enhancement (PRE). mriquestions.com

Inner-Sphere Relaxation: This occurs when one or more water molecules directly coordinate to the this compound ion, entering its "inner sphere." mriquestions.comnih.gov This close proximity (approximately 0.25 nm) allows for a very strong and efficient dipole-dipole interaction between the Gd³⁺ ion's electrons and the water protons. mriquestions.com The effectiveness of this mechanism depends on the number of coordinated water molecules (the hydration number, q) and the residence lifetime (τm) of these water molecules. mriquestions.comd-nb.info For most clinically used GBCAs, which are octadentate chelates, there is one available coordination site for a single water molecule (q=1). mriquestions.comd-nb.info

Outer-Sphere Relaxation: The paramagnetic influence of the Gd³⁺ ion extends beyond the directly coordinated water molecule to the surrounding bulk water molecules that diffuse near the chelate. mriquestions.comnih.gov These interactions with water molecules in the "outer sphere" are weaker on a per-molecule basis due to the greater distance from the this compound center. mriquestions.com However, a much larger number of water molecules are involved, making this a significant contribution to the total relaxivity. mriquestions.com

Second-Sphere Relaxation: This contribution arises from water molecules that are not directly bonded to the Gd³⁺ ion but form hydrogen bonds with the ligand's functional groups. nih.govresearchgate.net These water molecules have a longer lifetime near the paramagnetic center than those in the bulk outer sphere, enhancing relaxivity. nih.gov

For conventional, small-molecule GBCAs at typical clinical field strengths (0.5 - 3.0T), it is generally considered that inner-sphere and outer-sphere contributions are roughly equal, with some estimates suggesting a 60/40 split, respectively. mriquestions.comnih.gov

Table 1: Comparison of Relaxation Sphere Contributions

Contribution Description Key Factors Relative Strength
Inner Sphere Water molecules directly coordinated to the Gd³⁺ ion. mriquestions.comnih.gov Hydration number (q), water residence lifetime (τm), Gd³⁺-proton distance. nih.govd-nb.info Strong per-molecule interaction. mriquestions.com
Outer Sphere Diffusing bulk water molecules near the GBCA complex. mriquestions.comnih.gov Diffusion of water, distance of closest approach. mriquestions.com Weaker per-molecule, but involves many molecules. mriquestions.com

| Second Sphere | Water molecules hydrogen-bonded to the chelate ligand. nih.govresearchgate.net | Ligand structure, presence of hydrogen-bonding groups. nih.gov | Can be significant, especially in specifically designed agents. nih.govfrontiersin.org |

Significant research has focused on designing GBCAs with higher relaxivity to improve imaging sensitivity, allowing for the detection of smaller targets or the use of lower agent concentrations. nih.govrsc.org Key strategies include:

Optimizing Rotational Correlation Time (τR): The efficiency of relaxation enhancement is maximal when the tumbling rate of the GBCA molecule in solution matches the Larmor frequency of the protons. mriquestions.com For small molecules that tumble rapidly, relaxivity is limited. By increasing the molecular size, for instance by attaching the GBCA to a larger molecule like a polymer or protein (e.g., albumin), the rotational motion slows down, bringing τR into a more optimal range (nanoseconds) and significantly boosting relaxivity. mriquestions.comresearchgate.netacs.org

Modulating Water Exchange Rate (kex or 1/τM): The rate at which the inner-sphere water molecule exchanges with bulk water is crucial. acs.org If the exchange is too slow, the relaxation enhancement effect is not efficiently transferred to the bulk water. If it is too fast, the water molecule doesn't spend enough time coordinated to the Gd³⁺ to be fully relaxed. Theory predicts that optimal τM values are in the range of 10-100 nanoseconds, depending on the magnetic field strength. frontiersin.orgacs.orgacs.org Current commercial agents are often limited by water exchange rates that are slower than optimal. acs.org

Increasing the Hydration Number (q): The inner-sphere contribution to relaxivity is directly proportional to the number of coordinated water molecules. nih.govd-nb.info Most clinical agents have q=1. Designing ligands that occupy fewer coordination sites on the Gd³⁺ ion, thus allowing for q=2 or more, can increase relaxivity. d-nb.inforesearchgate.net However, this often comes at the cost of reduced chelate stability. d-nb.info

Pharmacokinetics and Biodistribution of this compound Chelates in Biological Systems

Once administered, the behavior of GBCAs in the body is dictated by the chemical properties of the chelate, particularly its stability and structure. These factors determine how the agent is distributed, whether the toxic Gd³⁺ ion is released, and if so, where it might be retained.

The free this compound ion (Gd³⁺) is toxic, so for clinical use, it must be tightly bound within an organic ligand to form a stable chelate. researchgate.net The stability of this complex is paramount and is described by two main concepts:

Thermodynamic Stability: This refers to the inherent strength of the bond between Gd³⁺ and the ligand at equilibrium, often expressed as a stability constant (log Ktherm). researchgate.netnih.gov While a high thermodynamic stability is desirable, it doesn't fully predict in vivo behavior because the body is not a closed system at equilibrium. nih.gov

Kinetic Inertness: This describes the rate at which the Gd³⁺ ion dissociates from the ligand. researchgate.netnih.gov This is considered more clinically relevant for GBCAs, which are expected to be eliminated from the body relatively quickly (elimination half-life of ~90 minutes in healthy individuals). nih.govencyclopedia.pub A kinetically inert complex will resist dissociation even when thermodynamic equilibrium is not reached. nih.gov

GBCAs are structurally classified into two main categories, which have profound implications for their stability:

Linear Chelates: The ligand is a flexible, open-chain molecule. These agents are generally less stable and have lower kinetic inertness. researchgate.netnih.gov

Macrocyclic Chelates: The ligand forms a rigid, cage-like structure that pre-organizes the donor atoms to encapsulate the Gd³⁺ ion. researchgate.netnih.gov These agents exhibit significantly higher kinetic inertness and are less prone to releasing free this compound. researchgate.netnih.gov

The primary mechanism for Gd³⁺ release in the body is transmetallation . nih.govresearchgate.net This is a process where endogenous metal ions, particularly zinc (Zn²⁺) and to a lesser extent iron (Fe³⁺) and copper (Cu²⁺), compete with and displace the Gd³⁺ from its chelate. encyclopedia.pubresearchgate.net Linear GBCAs are much more susceptible to transmetallation than macrocyclic agents due to their lower kinetic stability. researchgate.netencyclopedia.pub The released Gd³⁺ can then form insoluble precipitates with endogenous anions like phosphate (B84403) and carbonate. encyclopedia.pubrsna.org

Table 2: Stability Characteristics of GBCA Classes

GBCA Class Structure Kinetic Stability Susceptibility to Transmetallation Gd³⁺ Release Potential
Linear Flexible, open-chain ligand. nih.gov Lower. researchgate.netnih.gov Higher. nih.govencyclopedia.pub More likely to release Gd³⁺. researchgate.netencyclopedia.pub

| Macrocyclic | Rigid, pre-organized cage-like ligand. nih.govnih.gov | Higher. researchgate.netnih.gov | Lower. nih.govencyclopedia.pub | Less likely to release Gd³⁺. researchgate.netencyclopedia.pub |

While GBCAs are designed for rapid renal excretion, evidence shows that trace amounts of this compound can be retained in the body long-term, particularly after multiple administrations. wikipedia.orgajsrp.com The extent and chemical form of this retention differ significantly between linear and macrocyclic agents.

Studies have confirmed this compound deposition in various tissues, including the brain (notably in the dentate nucleus and globus pallidus), bone, and skin, even in patients with normal renal function. wikipedia.orgrsna.orgnih.govnih.gov

Deposition from Linear GBCAs: The amount of retained this compound is significantly higher in individuals exposed to linear GBCAs compared to macrocyclic ones. encyclopedia.pubrsna.org It is believed that linear agents are more likely to dissociate (dechelate) in the body, leading to the deposition of this compound in insoluble forms or bound to macromolecules. encyclopedia.pubrsna.org

Deposition from Macrocyclic GBCAs: While all GBCAs appear to enter the brain to some extent, macrocyclic agents are thought to be cleared largely intact without significant dissociation. nih.govencyclopedia.pub The amount of this compound deposited from macrocyclic agents is substantially lower, often by one or two orders of magnitude, than from linear agents. nih.govrsna.org

The precise mechanisms of retention are still under investigation, but several hypotheses exist. One prominent theory is that free Gd³⁺, due to its similar ionic radius and charge, competes with and replaces calcium (Ca²⁺) in biological systems, such as in the hydroxyapatite (B223615) matrix of bone. rsna.orgauntminnie.com This could explain why bone may act as a long-term reservoir for this compound. nih.govnih.gov Another potential mechanism involves the sequestration of this compound by cellular machinery that also handles ions like iron. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation / Type
This compound Gd
This compound ion Gd³⁺
Gadopentetate dimeglumine Gd-DTPA
Gadodiamide Gd-DTPA-BMA
Gadoteridol Gd-HP-DO3A
Gadoterate meglumine Gd-DOTA
Gadobenate dimeglumine
Gadobutrol
Gadofosveset trisodium
Gadoxetic acid
Diethylenetriaminepentaacetic acid DTPA
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA
Zinc ion Zn²⁺
Iron ion Fe³⁺
Copper ion Cu²⁺
Calcium ion Ca²⁺
Phosphate

Tissue Deposition and Retention Mechanisms of this compound

Role of Transmetallation in this compound Release

This compound-Based Contrast Agents (GBCAs) are designed as stable complexes, with the this compound ion (Gd³⁺) securely held by a chelating ligand. nih.govencyclopedia.pub The purpose of this chelation is to minimize the toxicity of the free Gd³⁺ ion while retaining its paramagnetic properties, which are essential for enhancing magnetic resonance imaging (MRI). debuglies.comudshealth.com However, under certain physiological conditions, the this compound ion can be released from its chelate through a process known as transmetallation. royalsocietypublishing.orgresearchgate.net

This reaction involves endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), displacing the Gd³⁺ from the ligand. encyclopedia.pubresearchgate.net The stability of the GBCA complex is a critical factor in its susceptibility to transmetallation. nih.gov This stability is largely determined by the structure of the chelating ligand, which is categorized as either linear or macrocyclic. encyclopedia.pubnih.gov

Macrocyclic GBCAs encase the this compound ion within a cage-like structure, which generally provides higher stability and kinetic inertness. nih.gov In contrast, linear GBCAs have a more open, chain-like structure, making them less stable and more prone to dissociation. nih.govnih.gov Consequently, linear agents are more likely to undergo transmetallation, leading to the release of free Gd³⁺ into the body. royalsocietypublishing.orgnih.gov Studies have shown that non-ionic linear GBCAs are more susceptible to transmetallation compared to ionic linear agents, while macrocyclic agents exhibit negligible transmetallation. researchgate.net The prolonged presence of a GBCA in the body, such as in patients with impaired renal function, increases the exposure time to endogenous metals and anions, thereby heightening the risk of dechelation. nih.govresearchgate.net

Endogenous Nanoparticle Formation and Cellular Infiltration

Once released from its chelate, free this compound can interact with the biological environment to form insoluble nanoparticles. unm.eduhealthimaging.com Research has shown that these newly formed this compound-containing nanoparticles can infiltrate the cells of various organs. unm.edu This cellular uptake may amplify the body's response, as cells react to the presence of what is essentially a foreign metallic nanoparticle. unm.edu

The process of cellular entry can occur through mechanisms like endosomal internalization. nih.gov Once inside the cell, less stable linear GBCAs, in particular, can be degraded, releasing the this compound ion. nih.gov Microscopic analysis has revealed the specific locations of these this compound deposits. They are frequently observed in the space surrounding capillaries and small veins (perivascularly). youtube.com However, deposition is not limited to this area; this compound has also been found within the brain parenchyma itself. youtube.com Further detailed localization studies have identified this compound deposits in the capillary endothelium, the neuronal interstitium, and, in some instances, even within the nucleus of the cell. nih.gov

Distribution Patterns of this compound in Different Organs and Tissues

Following the administration of GBCAs, trace amounts of this compound can be retained and deposited in various tissues throughout the body. dmshealth.comnumberanalytics.commayocliniclabs.com This deposition occurs even in patients with normal kidney function and can persist for months or years after exposure. nih.govdmshealth.commayocliniclabs.comnih.gov The amount and pattern of deposition are influenced by the type of GBCA used, with linear agents consistently associated with higher levels of retention compared to macrocyclic agents. rsna.orgnih.govscitechnol.com

Key tissues where this compound accumulation has been documented include:

Brain: this compound deposition has been confirmed in several brain regions, most notably the dentate nucleus and the globus pallidus. rsna.orgnih.govajsrp.comnih.gov Accumulation has also been reported in the thalamus, pons, and substantia nigra. nih.govnih.gov This occurs in a dose-dependent manner and can happen even when the blood-brain barrier is intact. nih.govnih.govhealthmanagement.org

Bone: Bone tissue is a primary site for long-term this compound storage, retaining significantly higher levels of the metal compared to the brain. nih.govrsna.orgnih.gov Deposition has been observed in bone samples taken up to eight years after the last GBCA exposure. nih.gov

Skin: The skin is another tissue where this compound accumulation is known to occur. nih.govrsna.orgnih.gov

Other Organs: Detectable levels of this compound have also been found in the kidneys, liver, and heart. nih.govyoutube.comnih.gov

While all GBCAs are associated with some degree of retention, studies consistently show that the concentration of this compound deposited in tissues is several-fold lower following the administration of macrocyclic agents compared to linear agents. rsna.orgscitechnol.com

Table 1: this compound Deposition in Human Tissues

TissueKey Findings on this compound DepositionSupporting Citations
BrainDeposition primarily occurs in the dentate nucleus and globus pallidus. Accumulation is dose-dependent and occurs even with an intact blood-brain barrier. Linear GBCAs result in significantly higher deposition than macrocyclic GBCAs. nih.govrsna.orgnih.govscitechnol.comajsrp.comnih.govhealthmanagement.org
BoneServes as a major, long-term depot for this compound. Retains higher concentrations of this compound compared to the brain. Deposition can be detected years after GBCA administration. nih.govnih.govrsna.orgnih.govresearchgate.net
SkinIdentified as a site of this compound accumulation. Early warning tissue in some this compound-related conditions. nih.govrsna.orgnih.gov
KidneyThis compound is primarily excreted through the kidneys, but retention has been documented in kidney tissue itself. nih.govyoutube.comnih.gov
LiverSome GBCAs are partially cleared through the hepatobiliary system, and deposition has been found in the liver. nih.govnih.gov

Toxicological Profiles and Pathomechanisms of Gadolinium

Cellular and Molecular Mechanisms of Gadolinium Toxicity

The toxicity of this compound at the cellular level is multifaceted, involving a cascade of events that disrupt normal physiological processes. These mechanisms are often interconnected, leading to a complex and varied pathological presentation.

Oxidative Stress Induction by this compound Species

The induction of oxidative stress is a primary mechanism of this compound toxicity. Exposure to this compound species has been shown to increase the production of reactive oxygen species (ROS), leading to an imbalance between pro-oxidant and antioxidant cellular systems. This can result in damage to lipids, proteins, and DNA.

Studies have demonstrated that this compound exposure leads to a rapid accumulation of intracellular ROS. nih.gov This increase in ROS has been identified as a key initiating event in this compound-induced apoptosis. nih.gov A marker of lipid peroxidation, thiobarbituric acid reactive substances (TBARS), has been shown to increase following exposure to this compound. nih.gov Furthermore, the antioxidant N-acetylcysteine has been found to block the neurotoxic effects of this compound, underscoring the role of oxidative stress in its toxicity. nih.gov The impact of this compound on antioxidant enzymes is complex, with some studies suggesting a potential activation of enzymes like superoxide (B77818) dismutase (SOD) by certain this compound complexes, while others report no SOD-like activity. radiologybusiness.com

Research FindingCell/System StudiedEffect of this compoundReference
Increased intracellular ROSRat cortical neuronsRapid accumulation nih.gov
Increased TBARS levelsIn vitro studiesElevation nih.gov
Neurotoxic effects blocked by N-acetylcysteineRat cortical neuronsProtective effect of antioxidant nih.gov
Variable effects on SOD activityIn vitro studiesConflicting reports radiologybusiness.com

Mitochondrial Dysfunction and Bioenergetic Perturbations

Mitochondria are key targets of this compound toxicity. The disruption of mitochondrial function can lead to a severe bioenergetic crisis within the cell, culminating in cell death.

This compound has been shown to cause a dose-dependent reduction in mitochondrial membrane potential. nih.gov This depolarization is a critical event that can trigger downstream apoptotic pathways. Furthermore, this compound inhibits mitochondrial function, leading to a decrease in ATP synthesis. nih.gov The release of cytochrome c from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway, is also promoted by this compound exposure. nih.gov At high concentrations, this compound can trigger the opening of the mitochondrial permeability transition pore (mtPTP), leading to mitochondrial swelling and rupture. nih.gov The toxicity of GBCAs on mitochondrial function has been found to be greater for agents with lower kinetic stability. nih.gov

Research FindingCell/System StudiedEffect of this compoundReference
Decreased mitochondrial membrane potentialHuman neurons, Rodent liver cellsDose-dependent reduction nih.govnih.gov
Inhibition of ATP synthesisRat cortical neuronsDecreased production nih.gov
Cytochrome c releaseRodent liver cellsIncreased release nih.gov
Opening of mitochondrial permeability transition pore (mtPTP)Isolated mitochondriaTriggered at high concentrations nih.gov
Increased toxicity with lower kinetic stability GBCAsHuman neuronsGreater impairment of mitochondrial function nih.gov

Inflammatory and Pro-fibrotic Responses

This compound can elicit potent inflammatory and pro-fibrotic responses, which are central to the pathogenesis of conditions such as nephrogenic systemic fibrosis (NSF). These responses involve the activation of various immune cells and the upregulation of signaling molecules that promote tissue remodeling and fibrosis.

Both free this compound and GBCAs can activate the NLRP3 inflammasome, leading to the secretion of the pro-inflammatory cytokine IL-1β. nih.gov In vitro studies have shown that this compound compounds stimulate the expression and production of a range of pro-inflammatory and pro-fibrotic cytokines and growth factors by human peripheral blood monocytes, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β). nih.govscielo.br Conditioned media from this compound-exposed monocytes has been shown to induce a pro-fibrotic phenotype in dermal fibroblasts. nih.gov Furthermore, this compound exposure can lead to increased collagen deposition by interfering with collagen turnover, a process involving matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.gov

Research FindingCell/System StudiedEffect of this compoundReference
Activation of NLRP3 inflammasomeMouse bone marrow-derived macrophagesIL-1β secretion nih.gov
Induction of pro-inflammatory cytokines (IL-6, TNF-α)Human peripheral blood monocytesIncreased expression and production nih.govscielo.br
Induction of pro-fibrotic cytokine (TGF-β)Human peripheral blood monocytesIncreased expression and production nih.govscielo.br
Induction of pro-fibrotic phenotype in fibroblastsHuman dermal fibroblastsIncreased collagen deposition nih.govnih.gov

DNA Damage and Apoptosis Induction

Studies have reported that this compound can induce DNA fragmentation in various cell types. spandidos-publications.com The apoptotic process is often mediated by the activation of a cascade of enzymes known as caspases. This compound chloride has been shown to increase the activities of caspase-3, caspase-8, caspase-9, and caspase-4 in human osteosarcoma cells. spandidos-publications.com The activation of these caspases executes the apoptotic program, leading to the dismantling of the cell. While some studies have shown an increase in DNA damage in cells exposed to GBCAs, particularly in combination with radiation, this damage appears to be largely repairable in some cell lines. allenpress.com Interestingly, one study found that a this compound(III) complex could protect against radiation-induced DNA damage, suggesting a complex role for this compound in DNA integrity that may depend on its chemical form. nih.gov

Research FindingCell/System StudiedEffect of this compoundReference
DNA fragmentationHuman osteosarcoma U-2 OS cellsInduction of apoptosis spandidos-publications.com
Activation of caspase-3, -8, -9, and -4Human osteosarcoma U-2 OS cellsIncreased activity spandidos-publications.com
Increased initial DNA damage (with radiation)Various cancer cell linesSignificant increase allenpress.com
Protection against radiation-induced DNA damageIn vitro study with a specific Gd(III) complexProtective effect nih.gov

Calcium Channel Interference and Ionic Mimicry

A fundamental aspect of this compound's toxicity lies in its ability to mimic the calcium ion (Ca²⁺). The ionic radius of Gd³⁺ is very similar to that of Ca²⁺, allowing it to interfere with a multitude of calcium-dependent cellular processes.

This compound can block calcium channels on cell membranes, disrupting the normal influx of calcium that is critical for cellular signaling. nih.gov This interference can have profound effects on a wide range of physiological functions, including neurotransmission and muscle contraction. mdpi.com Monte Carlo simulations have shown that the presence of this compound can reduce the amount of calcium that enters the presynaptic terminal, thereby affecting synaptic vesicle docking and neurotransmitter release. nih.gov The interference with calcium signaling by dechelated this compound has been demonstrated in neuronal cells, with some GBCAs showing more significant effects than others. nih.gov This ionic mimicry is a key mechanism by which this compound exerts its cytotoxic effects, as it can disrupt the tightly regulated intracellular calcium homeostasis.

Research FindingCell/System StudiedEffect of this compoundReference
Blocks calcium channelsCell membranesInhibition of calcium influx nih.gov
Reduces calcium influx at presynapseMonte Carlo simulation of synapse modelDecreased neurotransmitter release nih.gov
Interferes with calcium signaling in neuronal cellsMouse GT1-7 cell lineDisruption of intracellular calcium transport nih.gov
Competes with calcium in biologic functionsGeneral physiological processesIrreversible binding to organic molecules youtube.com

Renal and Systemic Fibrosis (Nephrogenic Systemic Fibrosis - NSF)

Nephrogenic Systemic Fibrosis (NSF) is a rare but serious and progressive disease characterized by the fibrosis (thickening and hardening) of the skin and subcutaneous tissues. nih.govnumberanalytics.com In some cases, it can also affect internal organs such as the heart, lungs, and liver. nih.gov The condition is strongly associated with the administration of certain GBCAs in patients with impaired renal function. nih.govradiopaedia.org

Association with Renal Dysfunction and this compound(III) Retention

A significant risk factor for developing NSF is severe renal dysfunction. radiopaedia.orgaafp.org Patients with a low glomerular filtration rate (GFR), particularly those on dialysis, have a higher risk of developing NSF after exposure to GBCAs. aafp.orgclevelandclinic.org The impaired kidney function leads to a reduced ability to excrete the GBCA from the body, resulting in prolonged retention of the agent. nih.govaafp.org

This extended retention time is believed to increase the likelihood of the this compound ion (Gd³⁺) dissociating from its chelating ligand, a process known as dechelation. nih.govajronline.org The free, unchelated Gd³⁺ is toxic and is thought to be a key trigger in the development of NSF. nih.govnih.gov Linear GBCAs, which are less stable than macrocyclic agents, have been associated with the vast majority of NSF cases. radiopaedia.orgmdpi.com

Table 2: Risk Factors for Nephrogenic Systemic Fibrosis
Risk FactorDescriptionSupporting Evidence
Severe Renal DysfunctionImpaired kidney function, typically indicated by a low GFR.NSF occurs almost exclusively in patients with renal impairment. radiopaedia.org The risk increases with the severity of renal failure. aafp.org
GBCA ExposureAdministration of a this compound-based contrast agent.A strong association exists between NSF and exposure to GBCAs, particularly less stable, linear agents. nih.govradiopaedia.org
Proinflammatory StatesConditions such as recent surgery, thrombosis, or infection.These conditions are considered potential co-factors in the development of NSF. aafp.org

Pathological Mechanisms Underlying NSF

The precise pathological mechanisms of NSF are not fully understood, but the prevailing theory centers on the release of free Gd³⁺ from the GBCA chelate. ajronline.orgmdpi.com This dissociation is more likely to occur in patients with renal dysfunction due to the prolonged retention of the contrast agent. mdpi.com

Once released, the free this compound is thought to trigger a cascade of events leading to fibrosis. It is believed that Gd³⁺ activates circulating fibrocytes and tissue fibroblasts, stimulating them to produce excessive amounts of collagen and other extracellular matrix components. jefferson.edunumberanalytics.com This leads to the characteristic thickening and hardening of the skin and other affected tissues. numberanalytics.com

Some research suggests that even chelated this compound may play a role in initiating the fibrotic process by directly stimulating macrophages and monocytes to release pro-fibrotic cytokines and growth factors. nih.gov The acidic environment within lysosomes of cells that have taken up the GBCA could also contribute to the dechelation process. jefferson.edu

This compound Deposition Disease (GDD)

This compound Deposition Disease (GDD) is a more recently described and somewhat controversial condition reported in patients with normal or near-normal renal function who develop persistent symptoms after receiving a GBCA. researchgate.netqeios.comnumberanalytics.com These symptoms often appear within hours to days after the contrast-enhanced MRI. appliedradiology.com

The symptoms of GDD can be varied and include persistent headache, bone and joint pain, and a burning or tingling sensation in the skin. appliedradiology.comajronline.org Some patients also report cognitive symptoms, often referred to as "brain fog". appliedradiology.com In some cases, a progressive thickening and discoloration of the skin in the extremities has been observed. appliedradiology.com

The underlying pathophysiology of GDD is still being investigated, but it is thought to be related to the retention of this compound in the body. researchgate.netnumberanalytics.com It has been proposed that some individuals may have a genetic predisposition or an immunological response that makes them more susceptible to developing symptoms after this compound exposure. appliedradiology.comnumberanalytics.com Unlike NSF, which is strongly linked to severe kidney disease, GDD is described in patients with normal renal function. researchgate.net

Clinical Manifestations and Symptomology

The clinical presentation of what is often termed this compound Deposition Disease (GDD) encompasses a wide array of symptoms that can develop in individuals following the administration of this compound-based contrast agents (GBCAs). vitalityintegrative.comnih.gov The onset of these symptoms typically occurs from within hours to a month after receiving a GBCA injection. nih.govmblynchfirm.com While the specific symptoms and their intensity can vary significantly from person to person, several common patterns have been reported. vitalityintegrative.comgadoliniumtoxicity.com

The most frequently cited symptoms involve pain, which can manifest as aching, burning, tingling, prickling sensations (paresthesia), or deep bone pain, often located in the extremities and joints. mblynchfirm.comgadoliniumtoxicity.com Dermatological changes are also a key feature, including skin thickening, tightening, lesions, and hyperpigmentation. vitalityintegrative.comgadoliniumtoxicity.com Musculoskeletal and neurological issues are common, with patients reporting muscle twitching and weakness, as well as cognitive difficulties often described as "brain fog," memory problems, and difficulty concentrating. vitalityintegrative.comgadoliniumtoxicity.comappliedradiology.com

Systemic symptoms such as profound fatigue, general weakness, and a feeling of malaise are also prevalent. vitalityintegrative.com Other reported manifestations include ocular problems like worsening vision and dry eyes, and ear, nose, and throat issues such as tinnitus and difficulty swallowing. mblynchfirm.comgadoliniumtoxicity.com Some individuals may also experience an internal vibrating or crawling sensation under the skin. mblynchfirm.com In late-stage disease, progressive thickening and discoloration of the skin on the distal arms and legs can occur. appliedradiology.com

The following table summarizes the common clinical manifestations associated with this compound exposure.

Symptom CategorySpecific Manifestations
Pain Aching, burning, tingling, prickling (paresthesia), deep bone pain, joint pain. vitalityintegrative.comgadoliniumtoxicity.com
Dermal Skin thickening, tight skin, lesions (ulcers, papules, macules, nodules), hyperpigmentation, rash, burning or itching sensations. vitalityintegrative.comgadoliniumtoxicity.comnih.gov
Musculoskeletal Muscle twitching (fasciculations), muscle weakness, joint stiffness. vitalityintegrative.comnih.govgadoliniumtoxicity.com
Neurological/Cognitive "Brain fog", memory problems, difficulty concentrating, confusion, headaches, dizziness, balance issues. vitalityintegrative.comappliedradiology.comzevanmurphy.com
Systemic Fatigue, weakness, general malaise, low body temperature. vitalityintegrative.comnih.gov
Ocular Worsening vision, dry eyes, bloodshot eyes. mblynchfirm.comgadoliniumtoxicity.com
Ear, Nose, and Throat (ENT) Tinnitus, swallowing problems, voice changes. mblynchfirm.comgadoliniumtoxicity.comnih.gov
Gastrointestinal Nausea, abdominal pain, bowel irregularities. vitalityintegrative.com

Mechanisms of this compound Deposition in Patients with Normal Renal Function

Historically, significant this compound deposition was thought to occur primarily in patients with impaired renal function, as reduced kidney clearance prolongs the circulation time of GBCAs, increasing the opportunity for the this compound ion (Gd³⁺) to dissociate from its protective chelate. nih.govmdpi.com However, emerging evidence has definitively shown that this compound deposition also occurs in various tissues of patients with normal renal function. mdpi.comajronline.orgnih.gov Deposition has been confirmed in the brain, bone, skin, and other organs even in individuals with no history of kidney disease. ajronline.orgnist.govresearchgate.net

The primary mechanism believed to underlie this compound retention is the in vivo dissociation of the this compound ion from its chelating ligand, a process known as dechelation. mdpi.comajronline.org GBCAs are designed with a ligand that tightly binds the toxic Gd³⁺ ion to render it inert and allow for its excretion from the body. wikipedia.org However, this bond is not unbreakable. The stability of GBCAs varies, with linear agents generally being less stable and more prone to dissociation than macrocyclic agents. nih.govyoutube.com

Several pathways are thought to contribute to this dissociation:

Transmetallation: This is a key process where endogenous metal ions, such as zinc, copper, or calcium, compete with and displace the Gd³⁺ from its ligand. researchgate.net The longer the GBCA remains in the body, even in patients with normal renal function, the greater the opportunity for transmetallation to occur. youtube.com

Acid-catalyzed Dissociation: The local physiological environment can influence chelate stability. Although less significant systemically, localized areas of lower pH could potentially promote the release of Gd³⁺.

Once the free, highly reactive Gd³⁺ ion is released, it is no longer governed by the pharmacokinetic properties of the chelate. It can then bind to various endogenous anions, such as phosphate (B84403), to form insoluble precipitates or macromolecules. ajronline.org These insoluble this compound-containing compounds can then be deposited and retained in tissues for extended periods. ajronline.orgyoutube.com For instance, the affinity of free this compound for phosphate may explain its deposition in bone, where it can remain for months or years. youtube.com

Recent research also points to the formation of endogenous nanoparticles as a potential mechanism for this compound release and retention, which may challenge the stability assumptions for all classes of GBCAs, including macrocyclics. researchgate.net While the kidneys of individuals with normal function efficiently clear the vast majority of the injected GBCA, even minute amounts of retained this compound from each dose can accumulate over time with repeated administrations. nih.govnih.gov The exact clinical significance of this long-term, low-level this compound retention in patients with normal renal function is an active area of investigation. nih.govfda.gov

Advanced Applications of Gadolinium Compounds in Materials Science and Technology

Gadolinium in Magnetic Materials and Refrigeration

This compound's magnetic properties make it a key component in various magnetic applications, particularly in the field of magnetic refrigeration and historically in data storage devices.

Magnetocaloric Effect and Near-Room Temperature Magnetic Refrigeration

The magnetocaloric effect (MCE) is a phenomenon where a material exhibits a temperature change when exposed to a changing magnetic field aip.orgwikipedia.org. This compound is a prominent material for magnetic refrigeration due to its significant MCE near room temperature aip.orgresearchgate.netarxiv.orgosti.gov. This effect is particularly strong around its Curie temperature, which for pure this compound is approximately 294 K (about 21°C or 68°F) arxiv.orgosti.govquora.com.

When a magnetic field is applied to this compound, its magnetic dipoles align, reducing their entropy and causing the material to heat up aip.orgwikipedia.org. Conversely, when the magnetic field is removed, the magnetic domains become more disordered, absorbing heat from the surroundings and causing the material to cool down wikipedia.orgresearchgate.net. This adiabatic demagnetization process is the basis of magnetic refrigeration wikipedia.org.

This compound's high magnetic moment, derived from its 4f⁷ electrons, contributes to its pronounced magnetocaloric effect arxiv.org. The absence of spin-orbit coupling in this compound also helps eliminate hysteresis in magnetization/demagnetization cycles, which is beneficial for refrigeration efficiency arxiv.org.

Research findings highlight the potential of this compound and its alloys in developing more energy-efficient and environmentally friendly cooling systems compared to traditional vapor-compression methods that use harmful refrigerants aemree.comarxiv.orgum.si.

MaterialMagnetic Field Change (T)Peak Adiabatic Temperature Change (K)Peak Change of Total Entropy (J/kg·K)Curie Temperature (K)
Pure this compound2~5-~294
Pure this compound5~12~10.5~294
Pure this compound7~12.8~12.1~294
Pure this compound10~25-~294

Note: Data compiled from various sources and may represent different experimental conditions. researchgate.netarxiv.orgosti.gov

Active Magnetic Regenerators (AMRs) utilize magnetocaloric materials like this compound in a permeable form, such as powder beds, to facilitate efficient heat exchange with a heat-transfer fluid, enabling wider cooling ranges osti.gov. Layered this compound hydroxides have also shown promise for low-temperature magnetic cooling applications rsc.org.

Magnetic Bubble Memory Devices

Historically, this compound compounds, particularly this compound Gallium Garnet (GGG, Gd₃Ga₅O₁₂), were used as a substrate material in magnetic bubble memory devices nih.govamericanelements.comamericanelements.comwikipedia.orgsamaterials.comporiyaan.infoldoc.orgwikipedia.orgcomputerhistory.org. Magnetic bubble memory was a type of non-volatile computer memory that stored data as tiny magnetized areas, or "bubbles," in a thin film of magnetic material grown on a non-magnetic substrate like GGG poriyaan.infoldoc.orgwikipedia.orgcomputerhistory.org.

GGG was chosen as a substrate because of its ability to support the epitaxial growth of the magnetic garnet films that held the bubbles wikipedia.orgcomputerhistory.org. The presence or absence of a bubble at a specific location represented a binary digit (1 or 0) poriyaan.infoldoc.orgwikipedia.org. These bubbles could be moved electronically by applying external magnetic fields poriyaan.inwikipedia.orgcomputerhistory.org. Although magnetic bubble memory is largely obsolete now due to the advent of faster and cheaper technologies like flash memory, it represented an important application of this compound compounds in early digital data storage wikipedia.org.

This compound in Nuclear Technologies

This compound's exceptionally high neutron absorption cross-section makes it invaluable in nuclear applications, primarily for shielding and control in nuclear reactors stanfordmaterials.comaemree.comtradium.comrareearths.comwikipedia.org.

Neutron Absorption and Shielding in Nuclear Reactors

This compound is an effective neutron absorber, particularly for thermal neutrons stanfordmaterials.comaemree.comwikipedia.org. This property stems from certain isotopes, notably this compound-155 (¹⁵⁵Gd) and this compound-157 (¹⁵⁷Gd), which have some of the highest thermal neutron capture cross-sections among all stable nuclides wikipedia.orgnih.govosti.gov. The maximum neutron absorption cross-sections for ¹⁵⁵Gd and ¹⁵⁷Gd are approximately 49,700 barns nih.gov.

This strong neutron absorption capability makes this compound and its compounds crucial for neutron shielding in nuclear reactors and other nuclear facilities stanfordmaterials.comaemree.comwikipedia.org. This compound can be used in shielding materials to absorb neutrons that have been slowed down by moderators worldscientific.com. Composites containing this compound, such as Al-B₄C-Gd₂O₃, have been investigated for their effectiveness in absorbing both fast and thermal neutrons researchgate.net. Incorporating this compound oxide (Gd₂O₃) into materials like stainless steel can also improve neutron absorption properties nih.gov.

Application as Control Rods and Neutron Absorbers in Reactor Design

In nuclear reactor design, this compound is utilized in control rods and as a burnable poison to manage the nuclear chain reaction stanfordmaterials.comaemree.comtradium.comrareearths.comwikipedia.orgsamaterials.comosti.govstanfordmaterials.com. Control rods containing this compound compounds, such as this compound oxide (Gd₂O₃), are inserted into the reactor core to absorb neutrons and thus reduce the reactivity and control the power level stanfordmaterials.comstanfordmaterials.comdjs.si. The high neutron absorption capability of this compound oxide allows for precise control and adjustment of reactor power stanfordmaterials.com.

This compound is also used as a burnable poison, which is a material added to the nuclear fuel or placed within the reactor core that absorbs neutrons and is gradually depleted over time aemree.comwikipedia.orgosti.gov. This helps to compensate for the excess reactivity present in fresh fuel and ensures a more even power distribution throughout the fuel cycle osti.govdjs.si. This compound-bearing fuel rods are used in many boiling water reactor (BWR) designs osti.gov. In pressurized water reactors (PWRs), this compound oxide can be homogeneously mixed with uranium dioxide (UO₂) fuel to act as a burnable absorber djs.si. The use of this compound as a burnable poison or in control rods contributes to the safety and efficiency of nuclear power generation stanfordmaterials.comaemree.comstanfordmaterials.com. Studies have also explored the use of this compound hydride in control rods for fast reactors, where moderating materials can enhance the absorption ability oecd-nea.orgresearchgate.net.

This compound in Energy Storage and Conversion Systems

This compound compounds are also finding applications in advanced energy storage and conversion technologies. This compound oxide (Gd₂O₃), also known as gadolinia, has been explored for its potential in battery technology and solar cells stanfordmaterials.com. Its properties, including ionic conductivity and stability, make it a candidate electrolyte material for high-performance energy storage systems, potentially improving energy density, cycle life, and safety in batteries for applications like electric vehicles and grid storage stanfordmaterials.com.

Furthermore, this compound compounds are being investigated for use in fuel cells and supercapacitors tradium.comrareearths.combeneq.comchalcogen.rowiserpub.com. This compound-doped ceria (GDC) is a promising electrolyte material for micro-solid oxide fuel cells (µSOFCs) operating at lower temperatures beneq.com. This compound trichloride (B1173362) (GdCl₃) has demonstrated potential as an electrode material for asymmetric supercapacitors, exhibiting high specific capacitance, energy density, and electrochemical stability chalcogen.ro. Gadolinia-based electrodes, including composites with nickel sulfide (B99878) and graphene, have also shown improved electrochemical performance for supercapacitor applications chalcogen.rowiserpub.com.

Battery Technology (Electrolyte Materials)

Recent research has also utilized this compound's paramagnetic properties in MRI techniques to study battery degradation in real time. By observing the dissolution of paramagnetic manganese ions from a cathode material, researchers can assess electrolyte systems and potentially design better battery materials azom.com.

Solar Cells and Photovoltaic Devices

Studies suggest that intrinsic lattice defects in Gd₂O₃ nanoparticles can absorb UV radiation and effectively transfer excitation energy to luminescent rare earth ions in the visible spectrum, potentially increasing the efficiency of UV radiation conversion pv-magazine.com. The addition of rare-earth ions, including this compound, into the structure of photonic nanoparticles could potentially increase the efficiency of industrial solar cells pv-magazine.com.

Furthermore, this compound fluoride (B91410) has been investigated as a high-thickness-tolerant electron-selective contact material for solar cells, setting up the possibility of using lanthanide salts for this purpose in photovoltaic devices researchgate.net. The addition of this compound ions into formamidinium lead iodine (FAPbI₃) perovskite crystals has been explored through first-principle calculations, suggesting that Gd²⁺ doping can contribute to the dynamic stability of the perovskite structure and suppress decomposition, which is advantageous for the stability of photovoltaic performance in perovskite solar cells mdpi.com.

Solid Oxide Fuel Cells (SOFCs)

This compound-doped ceria (GDC), also known as gadolinia-doped ceria (Gd:CeO₂), is a significant ceramic electrolyte material used in solid oxide fuel cells (SOFCs) wikipedia.orgmsesupplies.com. GDC possesses a cubic structure and exhibits higher ionic conductivity at lower operating temperatures (<700 °C) compared to yttria-stabilized zirconia (YSZ), a commonly used SOFC electrolyte that typically requires temperatures of 800–1000 °C for maximal conductivity wikipedia.org. The introduction of trivalent this compound cations into the ceria lattice (CeO₂, where Ce is typically +4) creates oxygen vacancies, leading to high oxide ion conductivity wikipedia.org.

GDC is considered an attractive alternative to YSZ due to its high ionic conductivity, low reactivity, and good chemical compatibility with many mixed conducting cathode materials wikipedia.org. Dopant levels of this compound in ceria typically range from 10% to 20% wikipedia.org. Despite the advantages of GDC for lower-temperature operation, YSZ is still favored by some researchers and manufacturers due to its superior strength and the potential for GDC to reduce at high temperatures when exposed to H₂ or CO wikipedia.org.

GDC interlayers are also used in SOFCs to prevent interfacial reactions between the cathode (e.g., La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃) and the electrolyte (e.g., YSZ) sciopen.com. Research is ongoing to develop methods for preparing thin and dense GDC interlayers at lower temperatures sciopen.com. Studies have shown that synthesized GDC electrolytes can exhibit impressive fuel cell performance and high ionic conductivity at temperatures as low as 450 °C aalto.fi.

This compound in Optical and Electronic Devices

This compound's optical and electronic properties, often leveraged through its compounds, make it a valuable component in various advanced devices, including lasers, phosphors, and optical storage media.

Lasers and Phosphors

This compound compounds are widely used in the production of phosphors for various applications, including displays and lighting nanorh.com. This compound oxysulfide (Gd₂O₂S) is a notable example, used in cathode ray tubes and some types of LED displays nanorh.com. This compound-based phosphors are utilized in X-ray and scintillation detectors, where they convert X-rays into visible light, improving imaging resolution sfa-oxford.com.

This compound is also employed in laser materials, such as this compound gallium garnet (GGG) and this compound aluminum garnet (Gd₃Al₅O₁₂) nanorh.comresearchgate.net. This compound aluminum garnet (GdAG) is recognized as an excellent matrix material for phosphors, scintillators, and solid-state lasers researchgate.net. Research explores the preparation technology of GdAG phosphors and factors affecting their fluorescence performance researchgate.net. The efficient energy transfer from Gd³⁺ to activator ions in the more covalent GdAG lattice can lead to improved luminescence tandfonline.com. Cerium-doped GdAG-based single crystals and transparent ceramics show potential as scintillators and for solid-state lasers researchgate.nettandfonline.com.

This compound oxide can serve as a precursor for obtaining this compound oxysulfide phosphors through a solid-state sulfidation reaction mdpi.com. This compound oxysulfide exhibits high thermal and chemical stability, is insoluble in water, and has high light absorption, along with being a better luminescent material compared to its precursor oxides or sulfides mdpi.com.

X-ray Intensifying Screens and Phosphor Screens

This compound compounds are crucial components in X-ray intensifying screens and phosphor screens, which are used to convert X-rays into visible light to enhance image quality and reduce patient radiation dose radiopaedia.orgcolumbia.edu. Intensifying screens containing phosphors, such as this compound oxysulfide (Gd₂O₂S), are placed in close contact with X-ray film radiopaedia.orgcolumbia.edu. When X-rays strike the screen, the phosphor emits visible light, which then exposes the film, intensifying the effect of the X-rays radiopaedia.orgcolumbia.edu.

Rare earth intensifying screens, including those containing this compound or lanthanum phosphors, are more efficient at converting X-rays to visible light compared to older materials, leading to further reduction in patient radiation dose columbia.edu. This compound oxysulfide is a high-efficiency green emitting X-ray phosphor used in rare earth green intensifying screens, intended for use with orthochromatic or green sensitive X-ray film mcio.comdentalequipment.com. Different types of these screens offer varying speeds, balancing dose reduction and image quality for different radiographic procedures mcio.com. This compound oxide can also be used to make X-ray intensifying screens samaterials.commade-in-china.com.

Optical Fibers and Discs

This compound is used in the production of optical fibers and optical discs samaterials.commade-in-china.comfuturemarketinsights.com. Its applications in optical fibers are similar to those of terbium and dysprosium samaterials.commade-in-china.com. In the context of optical discs, this compound's properties are utilized in magneto-optical recording, where light is used to read magnetized and unmagnetized areas, offering high density and rewrite capabilities samaterials.commade-in-china.com. This compound-potassium-garnet is mentioned as a media material in magnetic bubble memory devices, which can store information samaterials.commade-in-china.com. This compound discs are also produced for use in semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) display and optical applications americanelements.com.

This compound in Catalysis

This compound catalysts, encompassing elemental this compound and its compounds, are noted for their stability and catalytic function. This compound oxides and halides, in particular, are frequently employed as catalysts. alfachemic.com These catalysts are utilized in both environmental protection and organic synthesis applications. alfachemic.com

Organic Synthesis Catalysis

In organic synthesis, this compound compounds have demonstrated utility in promoting various reactions. This compound oxide, for instance, has shown promise as a catalyst in carbon-carbon bond formation, esterification, and condensation reactions, enhancing reaction rates and yields. stanfordmaterials.com this compound trichloride (GdCl₃) serves as a Lewis acid catalyst in the imino Diels-Alder reaction, an effective method for synthesizing tetrahydrowine skeletons. alfachemic.com The use of GdCl₃ in this reaction leads to enhanced activity, regioselectivity, and stereoselectivity under mild conditions. alfachemic.com Furthermore, this compound-based metal-organic frameworks (Gd-MOFs) have been developed as heterogeneous catalysts. researchgate.net A Gd-MOF synthesized from GdCl₃ and pyromellitic dianhydride has been successfully used as a heterogeneous catalyst for the cycloaddition of CO₂ with epoxides to form cyclic carbonates, showing good performance and stability over multiple cycles. researchgate.netacs.org This Gd-MOF also catalyzes the alcoholysis of epoxides to produce β-alkoxy alcohols effectively. researchgate.netacs.org

Environmental Remediation (e.g., Catalytic Ozone Oxidation)

This compound catalysts are also applied in environmental remediation efforts. Catalytic ozone oxidation is a technology used to decompose refractory organic substances by generating highly oxidizing free radicals, such as hydroxyl radicals (•OH), under alkaline conditions. alfachemic.com Supported this compound trioxide (Gd₂O₃) has shown a significant promoting effect on the catalytic degradation of organic matter by ozone. alfachemic.comresearchgate.net This catalyst exhibits good recovery and stability and minimizes metal ion elution, reducing the potential for secondary pollution, making it a promising catalyst for catalytic ozone oxidation. alfachemic.com The catalytic mechanism involves the generation of more oxidizing substances like hydroxyl radicals when ozone interacts with the solution, leading to increased removal rates of organic pollutants. alfachemic.com Supported this compound oxide can be used to catalyze the degradation of levodopa (B1675098) in pharmaceutical wastewater. alfachemic.com While direct reactions between this compound chelates used as MRI contrast agents and ozone are generally insignificant, the hydroxyl radicals produced by ozone can lead to their degradation. researchgate.netnih.gov Studies have determined the reaction rate constants for commonly used this compound chelates like Gd-DTPA, Gd-DTPA-BMA, and Gd-BT-DO3A with hydroxyl radicals, indicating the feasibility of degradation via this pathway in wastewater. nih.gov

Photocatalytic Applications of this compound Oxyhydrides

This compound-based photocatalysts have gained interest for their potential in environmental remediation and clean energy production. researchgate.net this compound oxyhydrides (GdHO), belonging to the class of rare-earth metal oxyhydrides (REMOHs), are emerging materials with photocatalytic activity. european-mrs.commdpi.com Experimental and theoretical investigations have explored the properties of GdHO thin films, revealing their photocatalytic capabilities. mdpi.comnih.gov These films have demonstrated the ability to degrade organic molecules like methylene (B1212753) blue under illumination, following Langmuir-Hinshelwood degradation kinetics. mdpi.comnih.gov The persistent stability of GdHO films suggests potential for recyclability in practical applications. nih.gov Doping strategies involving this compound have also been explored to enhance the photocatalytic performance of other materials, such as cerium dioxide (CeO₂). researchgate.net this compound-doped CeO₂ films have shown improved photocatalytic efficiency in the degradation of pollutants compared to undoped CeO₂. researchgate.net The coexistence of this compound and other elements like erbium can significantly affect the photocatalytic properties of CeO₂ films. researchgate.net

Metallurgical Applications and Alloy Enhancement

This compound possesses unusual metallurgical properties, and its addition to other metals, even in small amounts, can significantly enhance their characteristics. As little as 1% of this compound can improve the workability of iron, chromium, and related alloys, as well as their resistance to high temperatures and oxidation. wikipedia.orgreade.com this compound is used in metallurgy to improve the properties of alloys, including increasing the resistance of steel to high temperatures and improving its magnetic properties. nanorh.com

This compound is utilized as a master alloy for grain refining, hardening, and improving the performance of alloys by enhancing properties such as ductility and machinability. americanelements.comamericanelements.comsamaterials.com Aluminum-gadolinium (Al-Gd) master alloys, for instance, are used as precursors for aluminum alloys with lower this compound content. qsrarematerials.com The incorporation of this compound or other rare earth elements into aluminum alloys enhances their strength, corrosion resistance, and thermal stability by altering the microstructure and grain boundaries. qsrarematerials.com Master alloys like Al-Gd ensure the uniform distribution of alloying elements, promoting homogeneity and optimizing manufacturing processes. qsrarematerials.com Magnesium-gadolinium (Mg-Gd) master alloys are also used for grain refining, hardening, and improving the ductility and machinability of magnesium alloys. samaterials.com The addition of rare-earth elements like this compound to magnesium alloys can refine grains and weaken anisotropy, leading to improved ductility. samaterials.com These elements also contribute to the dispersion of thermally stable precipitates with high melting points, enhancing the high-temperature stability and resistance to thermal creep of Mg-Gd alloys. samaterials.com

This compound oxide (Gd₂O₃) also finds significant use in metallurgy and alloy production. stanfordmaterials.com It acts as a grain refiner by serving as a nucleating agent, promoting the formation of fine grains in the metal matrix, which leads to improved mechanical properties such as higher ductility, toughness, and fatigue resistance. stanfordmaterials.com Gd₂O₃ is added to titanium and aluminum alloys to improve strength while maintaining their lightweight characteristics. stanfordmaterials.com It also enhances the resistance of alloys to high-temperature oxidation and corrosion, which is crucial for materials used in demanding applications like jet engines and gas turbines. stanfordmaterials.com

Emerging Research Directions and Methodological Advances in Gadolinium Chemistry

Development of Novel Gadolinium-Based Theranostic Agents

The convergence of diagnostics and therapeutics has given rise to theranostic agents, a field where this compound-based compounds are showing considerable promise. These agents are designed to simultaneously act as imaging probes and therapeutic agents. A notable development in this area is the creation of this compound-based nanoparticles, such as AGuIX®, which are engineered for MRI-guided radiotherapy. nih.gov These nanoparticles consist of a polysiloxane core surrounded by multiple this compound chelates. nih.gov

Their small size (typically under 5 nm) allows for favorable biodistribution, including passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. tandfonline.com In addition to their function as T1-positive contrast agents for MRI, these this compound nanoparticles act as effective radiosensitizers. tandfonline.comoup.com When irradiated, they enhance the local radiation dose, leading to a more significant therapeutic effect on the targeted tumor. oup.com This dual functionality paves the way for personalized medicine, where imaging can guide and monitor the therapeutic intervention in real-time. tandfonline.com

Research has also focused on other theranostic platforms, such as iron oxide-gadolinium nanoparticles coated with chitosan. researchgate.net This system is designed to function as a dual T1-T2 contrast agent for MRI while also serving as a carrier for controlled drug release. researchgate.net Another approach involves modifying this compound chelates with saccharide derivatives, which can act as tumor-targeting agents. mdpi.com These functionalized nanoparticles often exhibit high relaxivity and biocompatibility, positioning them as potential probes for both T1-weighted MR imaging and targeted therapy. mdpi.com

Research on Non-Gadolinium Alternatives for Medical Imaging

In parallel with the development of new this compound compounds, significant research is being directed toward non-gadolinium alternatives for medical imaging. These efforts aim to provide comparable or enhanced diagnostic information without the use of this compound.

One promising area is the development of iron-based contrast agents . Ferric iron (Fe3+) is paramagnetic and a substance the body can process through established metabolic pathways. rsna.org Studies have explored low-molecular-weight iron chelates, which have demonstrated the potential to deliver comparable T1 contrast effects to this compound-based agents in applications like dynamic contrast-enhanced MRI (DCE-MRI). rsna.org

Another alternative involves the use of hyperpolarized gases , such as xenon-129 (B1251204) (129Xe). Inhaled hyperpolarized xenon gas can be used to image tissue perfusion in the brain via MRI without any injection. rsna.org The technique offers a high signal-to-background ratio and utilizes an inert compound. healthcare-in-europe.com Other research within the "AlternativesToGd" consortium has explored hyperpolarized water and other small molecules for perfusion and tissue-retention imaging. healthcare-in-europe.com

Furthermore, advancements in non-contrast-enhanced MRI techniques are reducing the reliance on external contrast agents altogether. nih.gov Methods such as Arterial Spin Labeling (ASL), Diffusion-Weighted Imaging (DWI), Susceptibility-Weighted Imaging (SWI), and Amide Proton Transfer (APT) imaging can provide detailed physiological and anatomical information. nih.gov For certain diagnostic questions, these non-contrast techniques have shown comparable performance to contrast-enhanced MRI. nih.govnih.gov

Alternative CategorySpecific Example/TechniquePrinciple of Operation
Metal-Based Agents Low-molecular-weight iron chelatesUtilizes the paramagnetic properties of ferric iron (Fe3+) to generate T1 contrast. rsna.org
Hyperpolarized Agents Inhaled hyperpolarized xenon-129Magnetically labeled xenon gas is inhaled and tracked via MRI to measure tissue perfusion. rsna.org
Non-Contrast MRI Arterial Spin Labeling (ASL)Magnetically labels water protons in arterial blood to quantify cerebral blood flow without contrast. nih.gov
Non-Contrast MRI Diffusion-Weighted Imaging (DWI)Measures the random motion of water molecules to provide information on tissue microstructure. nih.gov

Advanced Analytical and Bioanalytical Methods for this compound Speciation

Understanding the chemical form, or speciation, of this compound in biological and environmental systems is critical. Advanced analytical methods are essential for distinguishing between the intact this compound chelate, free this compound ions, and other potential this compound-containing species.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the quantitative determination of total this compound content in various matrices, including tissue, blood, and water. nih.goveurjchem.com Its primary advantage is its exceptional sensitivity, allowing for the detection of this compound at very low concentrations. nih.gov For instance, ICP-MS has achieved this compound detection limits in tissue as low as 0.04 µmol of Gd per kg of tissue. nih.gov

The method typically involves microwave-assisted acid digestion to break down the sample matrix, followed by analysis of the resulting solution. nih.goveurjchem.com Laser Ablation ICP-MS (LA-ICP-MS) is a variant that allows for elemental bioimaging, providing spatial distribution of this compound within a tissue sample with high resolution. nih.gov While ICP-MS is highly effective for total elemental quantification, it does not provide information on the molecular form of the this compound. nih.gov Therefore, it is often used in conjunction with separation techniques for speciation analysis. nih.gov

To perform speciation analysis, chromatography techniques are coupled with mass spectrometry detectors. This hyphenated approach separates different this compound-containing compounds before they are detected and quantified.

High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a robust method for separating and quantifying different this compound-based contrast agents (GBCAs). wiley.comrsc.org A specialized form of HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), has proven particularly effective. HILIC, when coupled with either ICP-MS or Electrospray Ionization Mass Spectrometry (ESI-MS), allows for the simultaneous separation and analysis of multiple GBCAs in complex matrices like blood plasma and wastewater. acs.orgnih.govnih.gov

These methods can achieve very low limits of detection, often in the nanomolar (nmol/L) or even picomolar (pmol/L) range, making them suitable for environmental monitoring and studying residual this compound in biological samples. acs.orgresearchgate.netrsc.org For example, a HILIC-ESI-MS method developed for blood plasma analysis reported detection limits ranging from 1 x 10⁻⁷ to 1 x 10⁻⁶ mol/L for various GBCAs. nih.gov

TechniqueAnalyte(s)Sample MatrixReported Detection Limit
ICP-MS Total this compoundRat Tissue0.04 µmol/kg nih.gov
HILIC-ESI-MS Gd-DTPA, Gd-DOTA, etc.Blood Plasma1x10⁻⁷ to 1x10⁻⁶ mol/L nih.govacs.org
HILIC-ICP-MS Various GBCAsWater<20 pmol/L researchgate.net
HPIC-ICP-MS Charged GBCAsSurface Water2 to 5 ngGd L⁻¹ rsc.org

Capillary Electrophoresis (CE) is another valuable tool in this compound chemistry, particularly for characterizing complex agents and their interactions with biomolecules. nih.gov A specific technique, Frontal Analysis Continuous Capillary Electrophoresis (FACCE), is used to study the interactions between GBCAs and biopolymers like collagen and lysozyme (B549824) under physiological conditions. mdpi.comnih.gov

In FACCE, the free GBCA is separated from the GBCA-biopolymer complex based on differences in their charge-to-size ratios during electrophoresis. mdpi.com This allows researchers to investigate the binding affinity and stability of these complexes, providing crucial insights into their behavior in biological systems. researchgate.net Such studies are important for understanding the potential for this compound complexes to interact with endogenous molecules and structures after administration. mdpi.comnih.gov

Computational Approaches to Develop Safer and More Efficient this compound Compounds

Computational chemistry and modeling have become indispensable tools in the rational design of new this compound compounds. These approaches allow researchers to predict the properties of novel chelates before they are synthesized, saving significant time and resources. The primary goals are to design agents with higher stability and improved relaxivity. kcl.ac.uk

One key focus is on the design of macrocyclic GBCAs, which are known for their high stability. kcl.ac.uk Computational methods are used to explore how modifications to the chelate structure, such as adding hydrophilic arms, can increase the molecular weight and slow the molecule's tumbling in solution. This, in turn, enhances relaxivity without compromising the stability of the core structure. kcl.ac.uk

In a complementary approach, deep learning and artificial intelligence (AI) are being used to reduce the required dose of this compound. arxiv.org Researchers are developing models that can generate synthetic, high-quality, contrast-enhanced images from scans performed with a significantly reduced dose, or even no dose, of a GBCA. nih.govarxiv.org These computational techniques focus on extracting and enhancing the contrast signal from low-dose images, thereby preserving diagnostic value while minimizing patient exposure to the agent. arxiv.org Electrochemical methods are also being studied to design new nanoscaled GBCAs, using techniques like cyclic voltammetry to guide the incorporation of this compound into nanoparticle matrices. mdpi.com

Deep Learning Applications in MRI for this compound Replacement/Reduction

The field of medical imaging is witnessing a transformative shift with the application of deep learning (DL) to reduce or even eliminate the need for this compound-based contrast agents (GBCAs) in magnetic resonance imaging (MRI). nih.govfrontiersin.org This area of research is driven by concerns over this compound deposition in the body and the desire to enhance patient safety without compromising diagnostic accuracy. healthcare-in-europe.comutexas.edu Deep learning, a sophisticated form of artificial intelligence, utilizes complex neural networks to learn from vast amounts of imaging data and can identify subtle patterns that may not be discernible to the human eye. healthcare-in-europe.com

Researchers are developing and training DL models, such as convolutional neural networks (CNNs) and U-Net architectures, to synthesize contrast-enhanced MRI images from non-contrast or low-dose this compound scans. healthcare-in-europe.comutexas.eduarxiv.org These models are trained on large datasets of patient images, learning the intricate relationship between pre-contrast and full-dose contrast-enhanced scans. healthcare-in-europe.comnih.gov The goal is to generate "virtual" contrast-enhanced images that are diagnostically equivalent to those obtained with a full dose of this compound. nih.govnih.govajnr.org

Several studies have demonstrated the potential of this technology. For instance, research has shown that a deep learning model can be trained to approximate full-dose contrast-enhanced images from a combination of pre-contrast (zero-dose) and 10% low-dose images. healthcare-in-europe.comnih.gov The synthesized images have been found to have no significant difference in image quality compared to the true full-dose images, suggesting a potential for a tenfold reduction in this compound dosage. nih.govradiologytoday.net In some cases, researchers are even exploring the possibility of creating the equivalent of a full-dose contrast-enhanced MRI from only non-contrast images, completely bypassing the need for this compound injection. nih.govnih.govajnr.orgradiologytoday.net

The performance of these deep learning models is rigorously evaluated using both quantitative and qualitative measures. Quantitative metrics such as the Peak Signal-to-Noise Ratio (PSNR) and the Structural Similarity Index (SSIM) are used to objectively compare the synthesized images to the ground truth full-dose images. nih.govnih.gov Qualitative assessments by expert neuroradiologists are also crucial to ensure that the synthesized images maintain diagnostic integrity and accurately depict pathology. nih.govnih.gov

Table 1: Performance of Deep Learning Models for this compound Reduction This table is interactive. You can sort and filter the data.

Study (Year) Deep Learning Model Input Images This compound Dose Reduction Key Findings
Gong et al. (2018) Convolutional Neural Network (CNN) Pre-contrast and 10% low-dose T1-weighted 90% Synthesized images were not significantly different in quality from full-dose images. healthcare-in-europe.comnih.gov
Unnamed Study (2021) Deep Learning Model with 2.5D architecture Pre-contrast and low-dose images ~90% The model demonstrated improved robustness and generalizability across different sites and scanners. nih.gov
Unnamed Study (2024) Residual Inception DenseNet (T1c-ET) Non-contrast FLAIR, T1w, and T2w images 100% (virtual contrast) Accurately predicted contrast enhancement in 88.8% of cases. nih.govnih.govajnr.org
Ammari et al. (2022) Not specified Native T1w, low-dose ceT1w, T2w-FLAIR, ADC 75% Focused on reducing the dose to 25% of the standard. nih.gov

Biomarker Validation for Early Detection of this compound Retention

The identification and validation of sensitive and specific biomarkers are critical for the early detection of this compound retention in the body. nih.govnih.gov While this compound from GBCAs is primarily excreted through the kidneys, trace amounts can be retained in various tissues, including the brain, bone, and skin. nih.govnih.gov Research is ongoing to identify biological markers that can indicate this retention at an early stage, potentially allowing for timely intervention and a better understanding of its clinical significance. nih.gov

Current research focuses on a panel of urinary and serum biomarkers that may signal renal effects or the systemic presence of this compound. nih.govnih.gov These biomarkers are often proteins or enzymes that are released into the bloodstream or urine in response to cellular stress or injury. nih.gov

Among the most studied potential biomarkers are:

Interleukin-18 (IL-18): A pro-inflammatory cytokine that has been shown to increase in urine following the administration of GBCAs, suggesting a possible early inflammatory response in the kidneys. nih.govnih.gov

N-acetyl-glucosaminidase (NAG): A lysosomal enzyme found in high concentrations in the proximal renal tubules. Elevated urinary levels of NAG can indicate tubular cell injury. nih.govnih.gov

Neutrophil gelatinase-associated lipocalin (NGAL): A protein involved in the innate immune response that is rapidly released from kidney cells upon injury. nih.gov

Cystatin C: A small protein produced by all nucleated cells that is freely filtered by the glomeruli and fully reabsorbed and catabolized by the proximal tubules. Changes in its serum level can reflect alterations in the glomerular filtration rate. nih.gov

Studies have investigated the changes in these biomarkers in patients with normal renal function following the administration of GBCAs. For example, one study involving 28 volunteers found a transient but significant increase in urinary IL-18 and NAG levels at three hours post-contrast administration. nih.govnih.gov These levels returned to near baseline at 24 hours, suggesting a temporary effect on the renal tubules. nih.gov

Table 2: Changes in Urinary Biomarker Levels After this compound Administration This table is interactive. You can sort and filter the data.

Biomarker Time Point Change from Baseline Significance (p-value) Reference
Urinary Interleukin-18 (IL-18) 3 hours Significant Increase < 0.05 nih.govnih.gov
Urinary N-acetyl-glucosaminidase (NAG) 3 hours Significant Increase < 0.001 nih.govnih.gov
Urinary Interleukin-18 (IL-18) 24 hours Not Significantly Different Not Specified nih.gov
Urinary N-acetyl-glucosaminidase (NAG) 24 hours Not Significantly Different Not Specified nih.gov
Urinary Neutrophil gelatinase-associated lipocalin (NGAL) 3 & 24 hours No Significant Difference Not Specified nih.govnih.gov
Serum Cystatin C 3 & 24 hours No Significant Difference Not Specified nih.govnih.gov

The ultimate goal is to develop a reliable biomarker panel that can be used for the non-invasive screening and monitoring of individuals who have received GBCAs, particularly those undergoing multiple contrast-enhanced MRI scans. nih.govarvojournals.org

Research on Environmental Fate and Impact of Anthropogenic this compound

The increasing use of this compound-based contrast agents in medical imaging has led to the emergence of anthropogenic this compound as an environmental contaminant. nih.govnih.govresearchgate.net After administration, the vast majority of the GBCA is excreted from the patient's body, primarily through urine, within 24 to 48 hours. auntminnie.comitnonline.com This this compound then enters the wastewater system. nih.govitnonline.com

Conventional wastewater treatment plants are not designed to remove these stable this compound chelates, resulting in their release into surface waters such as rivers and lakes, and subsequently into coastal waters and oceans. nih.govitnonline.comauntminnieeurope.comdggv.de This has led to a measurable increase in this compound concentrations in various aquatic environments worldwide, a phenomenon referred to as the "this compound anomaly." acs.orgnih.govresearchgate.net

Key research findings on the environmental fate and impact of anthropogenic this compound include:

Widespread Contamination: Studies have detected elevated levels of anthropogenic this compound in rivers, estuaries, and even drinking water sources in Europe, North America, and Asia. nih.govauntminnie.comrsna.org For example, a 20-year record of San Francisco Bay waters showed a significant increase in anthropogenic this compound concentrations. acs.org In Japan's Tone River, a 7.7-fold increase in the this compound anomaly was observed between 1996 and 2020. nih.gov

Conservative Behavior: In aquatic systems, anthropogenic this compound, which exists as a stable chelate, behaves conservatively. dggv.deacs.org This means it does not readily break down or get removed from the water column through natural processes like scavenging by particles, allowing it to be transported over long distances. dggv.deacs.org This characteristic makes anthropogenic this compound a useful tracer for wastewater plumes in the environment. researchgate.netacs.org

Ecological Concerns: While the concentrations of anthropogenic this compound currently found in most water bodies are considered low, there are concerns about its potential long-term ecological impact. nih.govresearchgate.net The free this compound ion (Gd³⁺) is known to be toxic, and although GBCAs are designed to be stable, there is evidence that they can degrade under certain environmental conditions, such as exposure to UV light during water treatment. nih.govitnonline.com Research is ongoing to understand the potential for bioaccumulation in aquatic organisms and the subsequent effects on the food web. auntminnieeurope.com Studies have shown that this compound can impair filtration and reproduction in some marine life and interfere with photosynthesis in algae. auntminnieeurope.com

Q & A

Q. Q1: What are the foundational methodologies for synthesizing and characterizing gadolinium-based compounds?

Answer:

  • Synthesis: Common methods include co-precipitation, sol-gel synthesis, and hydrothermal synthesis. For reproducible results, document stoichiometric ratios, reaction temperatures, and purification steps (e.g., dialysis for nanoparticle synthesis) .
  • Characterization: Use XRD for crystallinity, XPS for oxidation states (+3 most common), and ICP-MS for purity quantification. For nanoparticles, dynamic light scattering (DLS) ensures size homogeneity .
    • Table 1: Key Characterization Techniques
TechniqueParameters MeasuredExample for Gd Compounds
XRDCrystallinityGd₂O₃ phase identification
NMRLocal coordinationGd³⁺ in MRI contrast agents
SQUIDMagnetic propertiesGdFeO₃ magnetization curves

Q. Q2: How to design experiments to assess this compound’s toxicity in biological systems?

Answer:

  • In vitro: Use cell viability assays (MTT, Live/Dead staining) with controlled this compound concentrations (0.1–10 mM). Include positive/negative controls (e.g., cisplatin for cytotoxicity) .
  • In vivo: Follow OECD guidelines for animal studies. Measure renal clearance rates and histopathological changes in organs (e.g., brain, liver) post-exposure .

Advanced Research Questions

Q. Q3: How to resolve contradictions in this compound’s relaxivity data across different studies?

Answer:

  • Identify variables: Relaxivity (r₁/r₂) depends on hydration state, temperature, and magnetic field strength. For example, Gd-DOTA at 1.5 T vs. 3 T shows 20–30% variability .
  • Methodological adjustments:
    • Standardize measurement conditions (pH 7.4, 37°C).
    • Use phantom models with agarose gels to mimic tissue .
    • Validate with multiple techniques (NMR dispersion vs. MRI scans) .

Q. Q4: How to optimize this compound-based nanoparticles for dual-modal imaging (MRI/fluorescence)?

Answer:

  • Design considerations:
    • Core-shell structures (e.g., Gd₂O₃@SiO₂) to isolate fluorophores from Gd³⁺ quenching effects.
    • Surface functionalization with PEG to reduce aggregation and improve biocompatibility .
  • Validation:
    • Compare relaxivity (r₁) and quantum yield pre/post-optimization.
    • Use murine models to assess in vivo retention time and signal-to-noise ratios .

Methodological Challenges

Q. Q5: What statistical approaches are recommended for analyzing this compound retention data in longitudinal studies?

Answer:

  • For small cohorts: Use non-parametric tests (Mann-Whitney U) to compare retention in tissues (e.g., brain vs. bone).
  • For large datasets: Apply mixed-effects models to account for inter-subject variability and missing data .
  • Software tools: R/Bioconductor for pharmacokinetic modeling; Python’s SciPy for dose-response curves .

Q. Q6: How to validate computational models predicting this compound’s binding affinity with biomolecules?

Answer:

  • Molecular dynamics (MD): Simulate Gd³⁺ interactions with serum proteins (e.g., albumin) using AMBER or GROMACS. Validate with experimental stability constants (log K) from titration calorimetry .
  • Density functional theory (DFT): Compare calculated vs. observed ligand exchange rates (e.g., Gd-HOPO vs. Gd-DTPA) .

Interdisciplinary Applications

Q. Q7: How to integrate this compound-based catalysts into sustainable energy systems?

Answer:

  • Photocatalysis: Use Gd-doped TiO₂ for enhanced UV absorption. Monitor reaction kinetics via in situ FTIR .
  • Fuel cells: Test Gd-doped ceria electrolytes for ionic conductivity using impedance spectroscopy (EIS) .

Q. Q8: What protocols ensure ethical compliance in human studies involving this compound-based contrast agents (GBCAs)?

Answer:

  • Informed consent: Disclose risks of nephrogenic systemic fibrosis (NSF) in renal-impaired patients .
  • Data anonymization: Use pseudonymization tools (e.g., REDCap) for MRI datasets linked to patient records .

Data Reporting Standards

Q. Q9: How to structure a manuscript to address reproducibility concerns in this compound research?

Answer:

  • Methods section: Include exact synthesis parameters (e.g., pH, stirring time) and instrument calibration details .
  • Supporting information: Provide raw NMR spectra, XRD peak lists, and statistical analysis scripts .

Q. Q10: How to handle conflicting results in this compound’s neurotoxicity studies?

Answer:

  • Meta-analysis: Pool data from preclinical studies using PRISMA guidelines. Adjust for variables like this compound dose and exposure duration .
  • Mechanistic studies: Investigate blood-brain barrier permeability via transwell assays with Gd³⁺ isotopes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.